molecular formula C7H9NO2 B13467010 N-ethenyl-N-formyl-2-methylprop-2-enamide

N-ethenyl-N-formyl-2-methylprop-2-enamide

Cat. No.: B13467010
M. Wt: 139.15 g/mol
InChI Key: HSAQQNLHEHJOBA-UHFFFAOYSA-N
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Description

N-ethenyl-N-formyl-2-methylprop-2-enamide is an organic compound with a unique structure that includes both an ethenyl and a formyl group attached to a 2-methylprop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethenyl-N-formyl-2-methylprop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with ethenyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high throughput. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethenyl-N-formyl-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation techniques.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the ethyl derivative of the original compound.

    Substitution: Various substituted amides or esters can be formed depending on the nucleophile used.

Scientific Research Applications

N-ethenyl-N-formyl-2-methylprop-2-enamide has several applications in scientific research:

    Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polymers with unique properties.

    Materials Science: The compound can be incorporated into materials to enhance their mechanical or thermal properties.

    Biological Research: It may serve as a building block for the synthesis of biologically active molecules.

    Medical Research:

Mechanism of Action

The mechanism by which N-ethenyl-N-formyl-2-methylprop-2-enamide exerts its effects depends on its specific application. In polymer chemistry, the ethenyl group can undergo polymerization to form long chains, while the formyl group can participate in cross-linking reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide: This compound has a similar backbone but includes dimethoxyethyl groups instead of ethenyl and formyl groups.

    N-(2-arylethyl)-2-methylprop-2-enamides: These compounds have arylethyl groups attached to the amide nitrogen, providing different chemical properties.

Uniqueness

N-ethenyl-N-formyl-2-methylprop-2-enamide is unique due to the presence of both ethenyl and formyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and the creation of novel materials and compounds.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

N-ethenyl-N-formyl-2-methylprop-2-enamide

InChI

InChI=1S/C7H9NO2/c1-4-8(5-9)7(10)6(2)3/h4-5H,1-2H2,3H3

InChI Key

HSAQQNLHEHJOBA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N(C=C)C=O

Origin of Product

United States

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